5-Cyano-7-nitro-3-oxido-1,3-benzothiazol-3-ium-2-carboxamide, also known as BTO-1, is a chemical compound identified in scientific research as a potential inhibitor of Tumor Necrosis Factor-alpha (TNF-α) []. TNF-α is a cytokine involved in systemic inflammation and acute phase reactions, playing a significant role in inflammatory diseases and immune disorders. Inhibiting TNF-α is a target for developing drugs to treat these conditions.
BTO-1, scientifically known as a Polo-like kinase inhibitor, is a compound that plays a significant role in various cellular processes, particularly in the regulation of cell division and the DNA damage response. Polo-like kinases are essential serine/threonine-protein kinases involved in mitosis and cytokinesis. BTO-1 is utilized extensively in scientific research to explore the mechanisms of these kinases and their implications in diseases such as cancer. Its effectiveness in modulating phosphorylation and dephosphorylation processes marks it as a critical tool in both biological and medicinal research .
BTO-1 is classified under the category of kinase inhibitors, specifically targeting Polo-like kinases. The compound is identified by its CAS number 40647-02-7, which is used for regulatory and commercial purposes. It is available from various chemical suppliers, including BenchChem and Sigma-Aldrich, highlighting its significance in both academic and pharmaceutical research .
The synthesis of BTO-1 involves a multi-step process that begins with the preparation of its core structure, followed by the introduction of various functional groups. This synthetic pathway typically includes:
The synthesis often requires controlled conditions to ensure the stability and reactivity of intermediates. Common reagents may include catalysts and solvents tailored to optimize yield and purity. The exact conditions can vary based on the specific synthetic route employed .
BTO-1 exhibits a monoclinic crystal structure characterized by specific geometric parameters. The molecular formula for BTO-1 is C₇H₆N₃O₂, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
Crystallographic studies have shown that BTO-1 crystallizes in the P21/c space group, with two molecules per unit cell. The calculated density of BTO-1 is approximately 1.588 g/cm³ .
BTO-1 participates in several types of chemical reactions:
Reactions involving BTO-1 typically utilize oxidizing agents or reducing agents, with reaction conditions such as temperature and solvent carefully optimized to achieve desired outcomes .
The products resulting from these reactions depend on the specific conditions used but generally include modified derivatives that retain or enhance the compound's biological activity.
BTO-1 primarily inhibits Polo-like kinases, which are crucial for regulating cell cycle progression. By targeting these kinases, BTO-1 disrupts normal cellular functions related to DNA replication and cell division.
Pharmacokinetic studies indicate that BTO-1 has a half-life ranging from 20 to 22 hours, suggesting prolonged activity within biological systems . The inhibition leads to significant changes in cell morphology and function, notably reducing levels of phospho-Cdc25C, a protein integral to cell cycle regulation.
BTO-1 is characterized by its solid state at room temperature with a high purity level (98% HPLC). Its melting point and solubility characteristics are essential for determining its suitability for various applications.
The compound exhibits stability under standard laboratory conditions but may undergo transformations under extreme pH or temperature conditions. Its reactivity profile makes it a versatile candidate for further chemical modifications .
BTO-1 finds extensive applications across multiple scientific fields:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0